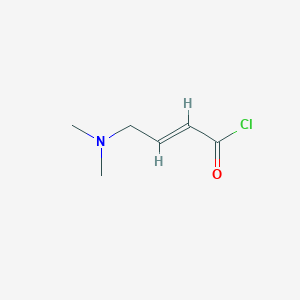

(E)-4-(dimethylamino)but-2-enoyl chloride

CAS No.: 1056149-69-9

Cat. No.: VC8172130

Molecular Formula: C6H10ClNO

Molecular Weight: 147.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1056149-69-9 |

|---|---|

| Molecular Formula | C6H10ClNO |

| Molecular Weight | 147.6 g/mol |

| IUPAC Name | (E)-4-(dimethylamino)but-2-enoyl chloride |

| Standard InChI | InChI=1S/C6H10ClNO/c1-8(2)5-3-4-6(7)9/h3-4H,5H2,1-2H3/b4-3+ |

| Standard InChI Key | BOTUQNGRMXZOTH-ONEGZZNKSA-N |

| Isomeric SMILES | CN(C)C/C=C/C(=O)Cl |

| SMILES | CN(C)CC=CC(=O)Cl |

| Canonical SMILES | CN(C)CC=CC(=O)Cl |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Composition

| Property | Free Acid Chloride | Hydrochloride Salt |

|---|---|---|

| CAS Registry No. | Not Assigned | 1055943-40-2 / 501332-27-0 |

| Molecular Formula | C₆H₁₀ClNO | C₆H₁₁Cl₂NO |

| Molecular Weight (g/mol) | 147.60 | 184.06 |

| SMILES | CN(C)CC=CC(=O)Cl | CN(C)CC=CC(=O)Cl.Cl |

Spectroscopic and Physical Characteristics

Experimental data on physical properties (e.g., melting point, solubility) remain sparse. Theoretical predictions using tools like PubChem’s XLogP3 suggest moderate lipophilicity (LogP ≈ 1.67), indicating potential membrane permeability in biological systems . The conjugated enoyl chloride system exhibits strong UV-Vis absorption near 220–250 nm due to π→π* transitions.

Synthesis and Manufacturing

Conventional Synthetic Route

The primary synthesis involves 4-(dimethylamino)but-2-enoic acid reacting with thionyl chloride (SOCl₂) under anhydrous conditions:

Key parameters:

-

Temperature: 60–80°C

-

Solvent: Dichloromethane or toluene

-

Yield: ~70–85% (estimated)

The reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a chlorinating agent and a dehydrating agent.

Alternative Methods

Reactivity and Functionalization

Acyl Chloride Reactivity

The compound’s reactivity stems from its electrophilic carbonyl carbon, enabling:

-

Nucleophilic acyl substitutions with amines, alcohols, or thiols to form amides, esters, or thioesters.

-

Conjugate additions via Michael acceptors, exploiting the α,β-unsaturated system.

Stabilization Challenges

The enoyl chloride’s susceptibility to hydrolysis necessitates stringent anhydrous handling. Hydrolysis yields 4-(dimethylamino)but-2-enoic acid, limiting its shelf life.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

-

Antipsychotic agents: Functionalized amides targeting dopamine receptors.

-

Antineoplastic drugs: Michael adducts with cysteine residues in oncogenic proteins.

Polymer Chemistry

Incorporation into vinyl polymers enhances thermal stability due to the rigid conjugated backbone.

| Supplier | Purity | Packaging | Price (USD/g) |

|---|---|---|---|

| Hotechem Shanghai Co., Ltd. | 95% | 1 g | 120 |

| Tongling HengYou Biotechnology | 98% | 5 g | 450 |

Source:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume